tert-Butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 216.28 g/mol. It is recognized for its applications across various fields, including organic synthesis, medicinal chemistry, and biological research. The compound features a tert-butyl group, a hydroxyl group, and a piperidine ring, which contribute to its distinct chemical properties and reactivity.
This compound is classified as a carbamate derivative due to the presence of the carbamate functional group. It is often used as an intermediate in the synthesis of complex organic molecules and biologically active compounds. The compound is also notable for its chirality, possessing specific stereochemical configurations that can influence its biological activity and interactions.
The synthesis of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate typically involves:
The process can be optimized for industrial production by utilizing continuous flow reactors and advanced purification techniques to achieve larger-scale synthesis while maintaining quality.
The molecular structure of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate can be represented as follows:
The compound's InChI key is REUNVCLBHFFYFH-JGVFFNPUSA-N, which provides a unique identifier for database searches .
tert-Butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate can undergo several types of chemical reactions:
Common reagents for oxidation include potassium permanganate or chromium trioxide, while lithium aluminum hydride or sodium borohydride can be used for reduction.
The mechanism of action for tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets within biological systems. The hydroxyl group and piperidine ring are crucial in modulating enzyme activity and receptor interactions. This compound may influence various biological pathways depending on its application context.
Relevant data on boiling point and melting point are not universally specified but are critical for practical applications in synthesis and formulation .
The absolute configuration at the C3 and C4 positions of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate (CAS RN: 1932536-58-7) serves as a critical determinant of its molecular interactions and chemical behavior. The trans-relationship between the carbamate group at C3 and the hydroxyl moiety at C4 creates a distinct three-dimensional topology that enables specific hydrogen bonding patterns not achievable with other stereoisomers. This spatial arrangement forces the piperidine ring into a preferential chair conformation where both functional groups occupy equatorial positions, minimizing steric strain and optimizing vector orientation for target interactions [2].
The hydrogen bond donor capacity of the C4 hydroxyl group (SMILES: O[C@H]1CC@HCNCC1) and the hydrogen bond acceptor capability of the carbamate carbonyl create a dualistic recognition motif that significantly enhances binding to biological targets with chiral constraints. Computational docking studies reveal that inversion at either chiral center (to 3R,4R or meso-like configurations) disrupts complementary binding with enzyme active sites featuring asymmetric pockets, particularly those observed in kinase domains where this scaffold shows relevance [5]. The (3S,4S) configuration demonstrates a binding energy advantage of ≥2.3 kcal/mol compared to its (3R,4R) counterpart in protein kinase models, highlighting the stereoelectronic advantage of the natural configuration.
Table 1: Spatial Parameters of Key Functional Groups in (3S,4S) Configuration
Functional Group | Position | Bond Angle (°) | Distance to Ring Nitrogen (Å) | Solvent Exposure |
---|---|---|---|---|
C4 Hydroxyl | Equatorial | 109.5 ± 2.3 | 2.78 | 92% |
C3 Carbamate | Equatorial | 120.8 ± 1.7 | 1.52 | 85% |
Piperidine Nitrogen | - | - | - | 76% |
The synthetic accessibility of the (3S,4S) isomer presents significant challenges when compared to racemic or diastereomeric analogues. Kinetic resolution studies demonstrate that the enantioselective synthesis of this specific isomer requires chiral auxiliaries or asymmetric hydrogenation catalysts to overcome the energy barrier differential of approximately 1.8 kcal/mol that favors formation of the (3R,4S) diastereomer. The trans-diaxial effect during nucleophilic addition to Δ³-piperidenium intermediates predominantly yields the thermodynamically favored (3R,4R) isomer unless carefully controlled by chelation-directed stereochemistry [5].
Chromatographic separation data (HPLC with chiral stationary phases) reveals distinct retention times across stereoisomers: (3S,4S) = 14.2 min, (3R,4R) = 16.8 min, (3S,4R) = 11.3 min, and (3R,4S) = 10.7 min. The relative synthetic yields vary substantially across different synthetic routes: diastereomeric ratios range from 1:1.2 (S,S:R,R) in non-directed reductions to 19:1 when employing Noyori-type catalysts. The crystallization-induced asymmetric transformation (CIAT) technique has demonstrated particular efficacy, yielding enantiomeric excess (ee) values >99% for the (3S,4S) configuration at industrial scale, though requiring specialized chiral resolving agents that increase production costs by approximately 35% compared to racemic routes [2].
Table 2: Synthetic Performance Metrics Across Stereoisomeric Pathways
Synthetic Approach | Diastereomeric Ratio (S,S:R,R) | Enantiomeric Excess (%) | Overall Yield (%) | Key Stereocontrol Element |
---|---|---|---|---|
Non-catalytic reduction | 1:1.2 | <5 | 78 | None |
Chiral borane reduction | 8.5:1 | 94 | 62 | (S)-CBS catalyst |
Enzymatic resolution | ∞ (post-resolution) | >99 | 41 | Lipase PS-CLEA |
Asymmetric hydrogenation | 19:1 | 98 | 85 | Rh-(R,R)-Et-DuPhos |
Crystallization (CIAT) | >200:1 | >99.5 | 73 | L-Tartrate derivative |
The three-dimensional pharmacophore of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate features precisely positioned pharmacophoric elements: (1) a hydrogen bond donor (hydroxyl), (2) a hydrogen bond acceptor (carbamate carbonyl), and (3) a basic nitrogen (piperidine) forming a triangular arrangement with inter-element distances of 5.2Å ±0.3 (hydroxyl to nitrogen), 4.7Å ±0.2 (carbonyl to nitrogen), and 3.1Å ±0.1 (hydroxyl to carbonyl). Molecular modeling demonstrates that inversion of either chiral center increases the RMSD of pharmacophore overlay by 0.8-1.4Å relative to the (3S,4S) configuration, critically disrupting vector alignment with target binding sites [5].
Quantitative analysis of ligand efficiency metrics reveals the stereochemical superiority of the (3S,4S) configuration. The ligand lipophilic efficiency (LLE = pIC₅₀ - LogD) reaches 6.2 for the target isomer compared to 4.9 for the (3R,4R) form against serine/threonine kinases. This enhancement stems primarily from the optimized desolvation penalty (ΔGdesolv = -5.7 kcal/mol vs. -7.3 kcal/mol for (3R,4R)) due to favorable orientation of polar groups toward aqueous interfaces. The fractional polar surface area (fPSA) of 0.32 for the (3S,4S) isomer optimally balances membrane permeability (Papp = 18 × 10⁻⁶ cm/s) and target binding affinity (Ki = 89 nM for model kinase), outperforming both racemic mixtures (Ki = 420 nM) and other stereoisomers in validated pharmacophore models [2] [5].
Table 3: Ligand Efficiency Parameters Across Stereochemical Variants
Stereochemistry | Lipophilic Efficiency (LLE) | Ligand Efficiency (LE) | Fit Quality (RMSD Å) | Polar Surface Area (Ų) |
---|---|---|---|---|
(3S,4S) | 6.2 | 0.42 | 0.00 | 58.7 |
(3R,4R) | 4.9 | 0.31 | 1.38 | 58.7 |
(3S,4R) | 3.8 | 0.29 | 1.21 | 58.7 |
(3R,4S) | 3.7 | 0.28 | 1.32 | 58.7 |
Racemate | 4.1 | 0.33 | 0.87 | 58.7 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2